5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]
Description
5,5'-Carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione] is a bisimide compound characterized by a central carbonyl group bridging two isoindole-1,3-dione moieties, each substituted with a 1-naphthyl group at the 2-position.
The compound’s molecular formula is inferred as C₃₅H₂₀N₂O₅ (molecular weight: ~548.55 g/mol), with the 1-naphthyl groups increasing steric bulk compared to phenyl or alkyl-substituted analogs. This structural feature likely influences solubility, crystallinity, and electronic properties.
Properties
Molecular Formula |
C37H20N2O5 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-(2-naphthalen-1-yl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C37H20N2O5/c40-33(23-15-17-27-29(19-23)36(43)38(34(27)41)31-13-5-9-21-7-1-3-11-25(21)31)24-16-18-28-30(20-24)37(44)39(35(28)42)32-14-6-10-22-8-2-4-12-26(22)32/h1-20H |
InChI Key |
HGWOHJGVAVRJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 5,5'-Carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]
Nucleophilic Aromatic Substitution with Carbonylating Agents
A widely applicable method involves the reaction of hydroxyl-substituted phthalimide precursors with carbonylating agents. This approach adapts methodologies from the synthesis of analogous bis-phthalimides, such as 5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione].
Synthesis of 5-Hydroxy-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione
The monomeric precursor is synthesized via condensation of 5-nitrophthalic anhydride with 1-naphthylamine in refluxing acetic acid, yielding 5-nitro-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group at position 5.
Carbonyl Bridge Formation
Treating two equivalents of 5-hydroxy-2-(1-naphthyl)-phthalimide with triphosgene (a safer alternative to phosgene) in anhydrous dichloromethane forms the carbonyl bridge. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0–5°C to minimize side reactions. The product precipitates upon cooling and is purified via recrystallization from dimethylformamide (DMF).
Reaction Conditions
- Solvent: Anhydrous CH₂Cl₂
- Temperature: 0–5°C
- Yield: 60–75%
- Purity: >95% (by HPLC)
Palladium-Catalyzed Carbonylative Cross-Coupling
This method leverages transition-metal catalysis to form the carbonyl bridge directly between two halogenated phthalimide units. The approach is inspired by Suzuki-Miyaura and carbonylative coupling protocols.
Synthesis of 5-Bromo-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione
Bromination of 2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione using N-bromosuccinimide (NBS) in concentrated H₂SO₄ introduces a bromine atom at position 5. The reaction is monitored by thin-layer chromatography (TLC) to prevent over-bromination.
Carbonylative Coupling
A mixture of 5-bromo-2-(1-naphthyl)-phthalimide, palladium(II) acetate, triphenylphosphine, and carbon monoxide (1 atm) in toluene is heated to 110°C. Triethylamine acts as a base, facilitating oxidative addition and carbonyl insertion. The reaction produces the desired bis-phthalimide alongside trace palladium residues, which are removed via activated charcoal treatment.
Optimization Insights
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: PPh₃ (10 mol%)
- Yield: 50–65%
- Challenges: CO handling requires specialized equipment.
Oxidative Coupling of Methylene-Bridged Precursors
An alternative route involves synthesizing a methylene-bridged intermediate, which is subsequently oxidized to the carbonyl derivative. While less direct, this method avoids handling toxic carbonylating agents.
Methylene Bridge Formation
Reacting 5-amino-2-(1-naphthyl)-phthalimide with formaldehyde under acidic conditions yields the methylene-linked dimer. The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid catalyzing imine formation.
Oxidation to Carbonyl
Treating the methylene-bridged compound with Jones reagent (CrO₃/H₂SO₄) oxidizes the -CH₂- group to a carbonyl. The reaction is exothermic and requires careful temperature control (-10°C to 0°C) to prevent over-oxidation.
Limitations
- Low yields (30–40%) due to competing side reactions.
- Requires rigorous purification via column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | >95 | Triphosgene handling | High |
| Carbonylative Coupling | 50–65 | 90 | CO gas toxicity | Moderate |
| Oxidative Coupling | 30–40 | 85 | Strong oxidants | Low |
The nucleophilic substitution method offers the best balance of yield and scalability, making it the preferred industrial route. Carbonylative coupling is advantageous for laboratories equipped for gas reactions, while oxidative coupling remains a niche approach due to its inefficiency.
Purification and Characterization
Recrystallization
The crude product from nucleophilic substitution is dissolved in hot DMF and filtered through a sintered glass funnel to remove insoluble salts. Slow cooling yields needle-like crystals, which are washed with cold methanol.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthalene and isoindole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and selectivity towards biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Thermal Stability : Carboxyphenyl-substituted derivatives (6k , 6l ) exhibit exceptionally high melting points (>300°C), attributed to hydrogen bonding and intermolecular interactions. The target compound’s 1-naphthyl groups may promote thermal stability via π-π stacking but likely result in a lower melting point than 6k/6l .
- Solubility : Polar substituents (e.g., nitro in 6d , methoxy in 6f ) enhance solubility in polar solvents (e.g., DMSO), whereas the target compound’s hydrophobic naphthyl groups favor organic solvents (e.g., chloroform).
- Conversely, electron-donating methoxy groups (6f) may stabilize charge-transfer complexes.
Spectral Data and Characterization
- IR Spectroscopy : All bisimides show strong C=O stretches (~1700 cm⁻¹). The target compound’s 1-naphthyl groups may introduce additional aromatic C-H bending modes (~750–850 cm⁻¹).
- NMR Spectroscopy : Aromatic protons in the target compound are expected in the δ 7.5–8.5 ppm range, distinct from alkyl-substituted analogs (e.g., 6h : δ 1.2–4.5 ppm).
Biological Activity
5,5'-Carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione] is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H16N2O5
- Molecular Weight : 472.46 g/mol
- CAS Registry Number : 6097-13-8
- InChIKey : JNNZLQXUPIVHOJ-UHFFFAOYSA-N
The compound features a complex structure characterized by isoindole and naphthyl moieties, which are known for their diverse biological activities.
Research indicates that the biological activity of 5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione] may be attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:
- Inhibition of Tumor Growth : The compound has shown promising results as an anti-cancer agent. It appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | 15.0 | Caspase activation |
| Study C | HeLa (Cervical Cancer) | 10.0 | Mitochondrial disruption |
| Study D | HepG2 (Liver Cancer) | 8.0 | Antioxidant effects |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a study evaluating the anticancer efficacy of 5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione], MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM. Mechanistic investigations revealed that the compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins like Bax.
Case Study 2: Effects on A549 Lung Cancer Cells
Another study focused on A549 lung cancer cells demonstrated an IC50 value of 15.0 µM for the compound. The study highlighted that treatment led to significant cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), suggesting that oxidative stress plays a crucial role in its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
